This compound can be synthesized from various starting materials, including amino acids and piperidine derivatives. It is classified under organic compounds with the molecular formula and has a molecular weight of approximately 318.5 g/mol. The IUPAC name for this compound is tert-butyl (3R,4R)-3-methyl-4-[[(1S)-1-phenylethyl]amino]piperidine-1-carboxylate, which indicates its structural complexity and stereochemistry.
The synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate typically involves multiple steps that may include:
Common reagents used in these reactions include various acids and bases for catalysis, along with solvents like methanol or dichloromethane for solubilizing reactants. Reaction conditions such as temperature and time are crucial for optimizing yields and purity .
The molecular structure of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate can be described as follows:
The compound's stereochemistry is significant; it contains two chiral centers at positions 3 and 4 of the piperidine ring, denoted by (3R, 4R). This configuration can influence its biological activity and interaction with targets .
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate can undergo several types of chemical reactions:
Typical reaction conditions involve specific temperatures, solvents, and catalysts to maximize yield and selectivity .
The mechanism of action for tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate primarily revolves around its interactions with biological targets such as enzymes or receptors.
Research into its specific interactions is ongoing, highlighting its potential as a therapeutic agent .
The physical and chemical properties of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate include:
These properties are critical for determining how the compound behaves in various environments, influencing its application in synthesis and biological contexts .
tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate has several applications across different fields:
Asymmetric catalytic synthesis of tert-butyl (3R,4R)-3-amino-4-methylpiperidine-1-carboxylate relies on chiral auxiliaries or catalysts to establish stereochemistry. Patent CN103896826A details a method starting from 1-tert-butoxycarbonyl-4-methylpiperidin-3-one, where chiral induction is achieved using (R)-(+)-α-methylbenzylamine. This auxiliary controls facial selectivity during reductive amination, yielding the (3R,4R) configuration with up to 96.3% diastereomeric excess (de). Key reaction parameters include benzene as the solvent at 80°C reflux, followed by hydrogenation with Raney nickel at 5 kg/cm² pressure [3] [6].
Table 1: Asymmetric Catalytic Methods Using Chiral Auxiliaries
Chiral Auxiliary | Solvent | Catalyst | Temp (°C) | de (%) | Yield (%) |
---|---|---|---|---|---|
(R)-(+)-α-Methylbenzylamine | Benzene | Raney Ni | 80 | 96.3 | 85-90 |
(R)-1-Phenylethylamine | Toluene | Pd/C | 25 | 89.5 | 78 |
The Boc-protected ketone precursor undergoes kinetic resolution when exposed to chiral metal catalysts, though this approach typically requires lower temperatures (0–25°C) and specialized ligands like BINAP-modified ruthenium complexes [6].
Reductive amination serves as a pivotal step for installing the C3-amino group while maintaining stereocontrol. A documented approach reacts tert-butyl (3R)-3-oxo-4-methylpiperidine-1-carboxylate with (R)-1-phenylethylamine under reducing conditions. Sodium borohydride in methanol or sodium triacetoxyborohydride in dichloroethane facilitates imine reduction, affording the chiral intermediate tert-butyl (3R,4R)-3-[(R)-1-phenylethylamino]-4-methylpiperidine-1-carboxylate. This intermediate is isolated in 78–85% yield with diastereoselectivity >90% [3] [6].
Critical optimization parameters:
Table 2: Reductive Amination Reaction Parameters
Reducing Agent | Solvent | Additive | Time (h) | de (%) |
---|---|---|---|---|
NaBH₄ | MeOH | None | 2 | 82 |
NaBH(OAc)₃ | CH₂Cl₂ | Ti(OⁱPr)₄ | 12 | 94 |
NaBH₃CN | MeOH | AcOH | 6 | 87 |
Chiral auxiliary removal is achieved via hydrogenolytic cleavage using Pd/C or ammonium formate in methanol (50°C, 1–5 h), furnishing the deprotected amine quantitatively [1] [6].
A convergent route employs 3,4-dihydropyridine intermediates for stereoselective hydrogenation. As disclosed in Patent CN103254121A, 2-butenal and N-Boc-2-nitroethylamine undergo organocatalyzed ring closure at –10°C to 50°C. The resulting tert-butyl (3R,4R)-4-methyl-3-nitro-3,4-dihydropyridine-1(2H)-carboxylate undergoes heterogeneous hydrogenation with Adams catalyst (PtO₂) or Pd/C in ethanol. Key advantages include:
Limitations involve over-reduction risks, requiring precise pressure control (2–5 atm H₂) and temperature modulation (25–40°C) to prevent epimerization [3] [10].
Table 3: Hydrogenation Catalysts and Outcomes
Catalyst | Pressure (atm) | Solvent | Temp (°C) | de (%) | Nitro Reduction Efficiency (%) |
---|---|---|---|---|---|
PtO₂ | 3 | EtOH | 25 | 92 | 98 |
Pd/C (10%) | 5 | THF | 40 | 88 | 95 |
Rh/Al₂O₃ | 4 | MeOH | 30 | 85 | 90 |
Although enzymatic methods are less reported for this specific piperidine, lipase-catalyzed kinetic resolution of racemic precursors offers potential. Candida antarctica lipase B (CAL-B) resolves N-acyl derivatives of 3-amino-4-methylpiperidine through enantioselective hydrolysis or transesterification. Racemic tert-butyl 3-acetamido-4-methylpiperidine-1-carboxylate undergoes hydrolysis at pH 7.0–8.0 (30–37°C), enriching the (3R,4R) enantiomer with 40–60% ee. Limitations include:
Aminoacylase-catalyzed resolutions show improved selectivity for N-acetyl analogs, achieving up to 80% ee after crystallization. Process scalability remains challenging due to low reaction rates (24–72 h) [3].
Solid-phase synthesis of this compound is underexplored but could leverage Wang resin-linked piperidinones. A hypothetical route involves:
Advantages include simplified purification but face steric limitations in resin accessibility and moderate yields (50–65%) in model piperidine syntheses [3]. Alternative sulfonamide-based linkers enable cleavage under mild conditions (e.g., 2% TFA in DCM), preserving stereochemistry [6].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2